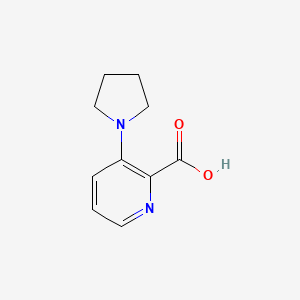

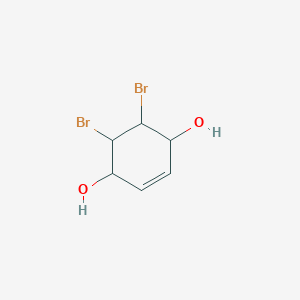

![molecular formula C21H22ClN3O2S B2878076 2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177772-22-3](/img/structure/B2878076.png)

2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thienopyridine derivatives are an important class of compounds in pharmaceutical preparations due to their many uses . They have shown potent biological activities and have been evaluated pharmacologically for activities such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, antithrombotic, etc .

Synthesis Analysis

A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have been synthesized by conventional techniques . The compounds were characterized by elemental analysis, IR, MS, 1H, and 13C NMR .

Aplicaciones Científicas De Investigación

Application 1: Synthesis of GRK2 Inhibitors

- Summary of the Application : The thieno[2,3-c]pyridine scaffold, which is similar to the compound you mentioned, has been used in the synthesis of GRK2 inhibitors. These inhibitors are potential starting points for future drug discovery programs .

- Methods of Application : The synthesis involved the preparation of a diverse collection of simple thieno[2,3-c]pyridine derivatives. A structure-driven optimization process was followed to prepare potent and highly ligand efficient inhibitors .

- Results or Outcomes : The synthesized inhibitors were characterized and found to be potent. They could form the basis of a future drug discovery program .

Application 2: Cyanoacetylation of Amines

- Summary of the Application : N-derivatives of cyanoacetamide, which bear some structural similarity to the compound you mentioned, are important precursors for heterocyclic synthesis .

- Methods of Application : The synthesis of these derivatives involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- Results or Outcomes : The synthesized compounds are extensively used as reactants to form a variety of heterocyclic compounds. They have diverse biological activities and have drawn the attention of biochemists .

Application 3: Development of Kinase Inhibitors

- Summary of the Application : The thieno[2,3-c]pyridine system, which is structurally similar to the compound you mentioned, has been used as a starting point for the development of kinase inhibitors .

- Methods of Application : The development process involved the synthesis of a diverse collection of simple thieno[2,3-c]pyridine derivatives. These derivatives were then tested for their ability to inhibit the activity of various kinases .

- Results or Outcomes : The synthesized compounds were found to be potent inhibitors of several kinases. This suggests that they could be used as starting points for the development of new drugs .

Application 4: Synthesis of Biologically Active Compounds

- Summary of the Application : N-derivatives of cyanoacetamide, which bear some structural similarity to the compound you mentioned, are used in the synthesis of various biologically active compounds .

- Methods of Application : The synthesis involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- Results or Outcomes : The synthesized compounds have diverse biological activities and have drawn the attention of biochemists .

Application 5: Development of ATP-Mimetic Kinase Inhibitors

- Summary of the Application : The thieno[2,3-c]pyridine system, which is structurally similar to the compound you mentioned, has been used as a potential starting point for the development of ATP-mimetic kinase inhibitors .

- Methods of Application : The development process involved the synthesis of a diverse collection of simple thieno[2,3-c]pyridine derivatives. These derivatives were then tested for their ability to mimic ATP and inhibit the activity of various kinases .

- Results or Outcomes : The synthesized compounds were found to be potent inhibitors of several kinases. This suggests that they could be used as starting points for the development of new drugs .

Application 6: Synthesis of Heterocyclic Compounds

- Summary of the Application : N-derivatives of cyanoacetamide, which bear some structural similarity to the compound you mentioned, are used in the synthesis of various heterocyclic compounds .

- Methods of Application : The synthesis involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- Results or Outcomes : The synthesized compounds have diverse biological activities and have drawn the attention of biochemists .

Propiedades

IUPAC Name |

6-ethyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S.ClH/c1-2-24-10-9-16-17(12-24)27-21(18(16)19(22)25)23-20(26)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,2,9-10,12H2,1H3,(H2,22,25)(H,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUWTKVIWKPOPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)

![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)

![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)